

# In Silico Comparative Analysis of Ethyl 3-[(2-furylmethyl)amino]propanoate Properties

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## Compound of Interest

Compound Name: Ethyl 3-[(2-furylmethyl)amino]propanoate

Cat. No.: B062979

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This guide provides a comparative analysis of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of **Ethyl 3-[(2-furylmethyl)amino]propanoate** against structurally related analogs. The data presented herein is generated using established in silico predictive models, offering a preliminary assessment for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for **Ethyl 3-[(2-furylmethyl)amino]propanoate**, this guide leverages computational tools to forecast its drug-likeness and potential liabilities.

## Comparative Compounds

For a comprehensive comparison, two structurally similar compounds were selected:

- Ethyl 3-(pyridin-2-ylamino)propanoate: An analog where the furan ring is replaced by a pyridine ring.
- Ethyl 3-(2-furyl)propanoate: A related compound lacking the secondary amine linker.

These analogs provide a basis for understanding the potential impact of the furan moiety and the aminopropanoate side chain on the overall ADMET profile.

## Data Presentation: Predicted Physicochemical and ADMET Properties

The following table summarizes the predicted properties for **Ethyl 3-[(2-furylmethyl)amino]propanoate** and the selected comparator compounds. These predictions were generated using widely recognized in silico models such as SwissADME and pkCSM.

| Property | **Ethyl 3-[(2-furylmethyl)amino]propanoate** (Predicted) | Ethyl 3-(pyridin-2-ylamino)propanoate (Predicted) | Ethyl 3-(2-furyl

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